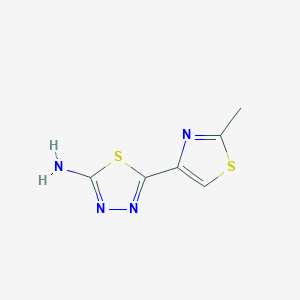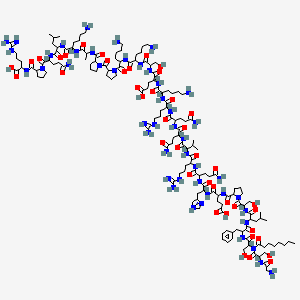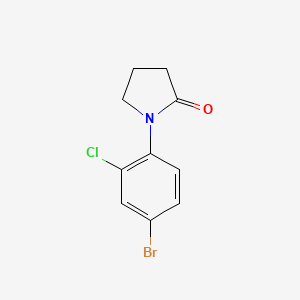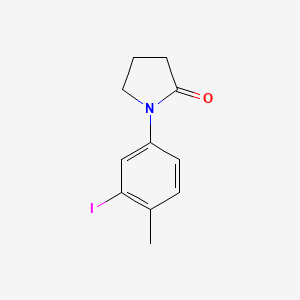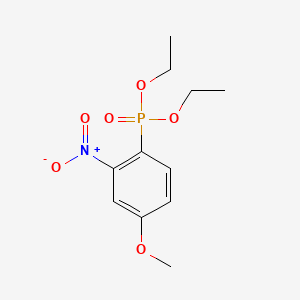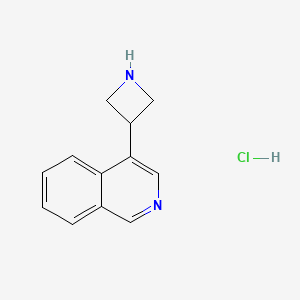![molecular formula C11H9F2NO3 B15337823 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone is a chemical compound known for its unique structural features and potential applications in various fields. It consists of a pyrrolidinone ring attached to a difluorobenzo[d][1,3]dioxole moiety, which imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone typically involves the introduction of a pyrrolidinone ring to a difluorinated benzodioxole system. One common method includes the reaction of 2,2-difluorobenzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act by modulating the activity of certain enzymes or receptors, thereby influencing biochemical pathways related to inflammation or neurological function . The presence of the difluorobenzo[d][1,3]dioxole moiety enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .
Comparación Con Compuestos Similares
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Uniqueness: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone stands out due to its unique combination of a pyrrolidinone ring and a difluorobenzo[d][1,3]dioxole moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H9F2NO3 |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H9F2NO3/c12-11(13)16-8-4-3-7(6-9(8)17-11)14-5-1-2-10(14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
ZSHYVKKILYGAKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC3=C(C=C2)OC(O3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)

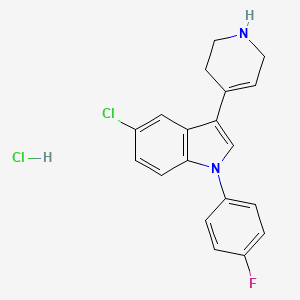
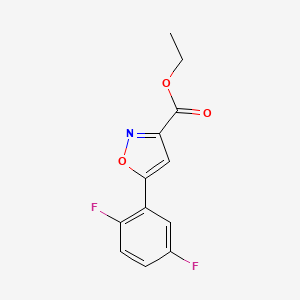
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

